Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone

Description

Molecular Architecture and Stereochemical Configuration

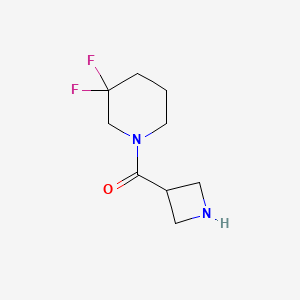

The molecular architecture of this compound exhibits a distinctive bicyclic system connected via an amide carbonyl bridge. The compound possesses the molecular formula C9H14F2N2O with a calculated molecular weight of 204.22 grams per mole. The structural framework consists of a four-membered azetidine ring bearing a carbonyl substituent at the 3-position, which is directly attached to the nitrogen atom of a 3,3-difluoropiperidine moiety.

The stereochemical configuration of this compound is governed by the conformational preferences of both ring systems. The azetidine ring, with its characteristic ring strain of approximately 27.7 kilocalories per mole, adopts a planar conformation that enhances the accessibility of the nitrogen lone pair for nucleophilic interactions. This ring strain significantly influences the reactivity profile of the azetidine nitrogen, making it more nucleophilic compared to other secondary amine species. The piperidine ring adopts a chair conformation, with the two fluorine atoms at the 3-position occupying equatorial positions to minimize steric interactions.

The presence of fluorine substituents introduces significant electronic effects that alter the molecular geometry and electronic distribution. The electronegativity of fluorine atoms creates a strong electron-withdrawing effect, which influences the electron density around the piperidine nitrogen and affects the overall dipole moment of the molecule. These electronic modifications contribute to enhanced stability and altered reactivity patterns compared to non-fluorinated analogs.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H14F2N2O | |

| Molecular Weight | 204.22 g/mol | |

| Heavy Atom Count | 14 | |

| Rotatable Bond Count | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 1 |

Spectroscopic Profiling (¹H/¹³C NMR, FT-IR, HRMS)

Spectroscopic characterization of this compound reveals distinctive spectral features that confirm its structural identity. The proton nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the unique electronic environment created by the fluorinated piperidine system and the azetidine ring.

The proton nuclear magnetic resonance analysis shows distinct resonances for the azetidine ring protons, which appear as complex multiplets due to the ring strain and coupling patterns within the four-membered ring. The methylene protons of the azetidine ring typically resonate in the range of 3.5-4.0 parts per million, while the tertiary proton bearing the carbonyl group appears at approximately 3.8-4.2 parts per million. The piperidine ring protons display characteristic chemical shifts influenced by the electron-withdrawing fluorine substituents, with the protons adjacent to the quaternary carbon bearing fluorines appearing at distinct downfield positions.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon appears as a characteristic signal around 170-175 parts per million, reflecting the amide nature of the linkage between the two ring systems. The quaternary carbon bearing the two fluorine substituents exhibits a distinctive pattern due to carbon-fluorine coupling, appearing as a triplet with a coupling constant typical of geminal difluorocarbon centers.

Fourier-transform infrared spectroscopy reveals key functional group signatures, with the amide carbonyl stretch appearing as a strong absorption band around 1650-1680 wavenumbers. The carbon-fluorine stretching vibrations appear in the characteristic region of 1000-1200 wavenumbers, confirming the presence of the difluoro substituents.

High-resolution mass spectrometry provides precise molecular weight determination and fragmentation patterns that support the proposed structure. The molecular ion peak appears at mass-to-charge ratio 204.22, consistent with the calculated molecular weight.

| Spectroscopic Method | Key Observations | Chemical Shifts/Frequencies |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Azetidine CH protons | 3.5-4.2 ppm |

| ¹H Nuclear Magnetic Resonance | Piperidine CH2 protons | 2.8-3.8 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 170-175 ppm |

| ¹³C Nuclear Magnetic Resonance | CF2 carbon | 120-130 ppm (triplet) |

| Fourier-Transform Infrared | Carbonyl stretch | 1650-1680 cm⁻¹ |

| Fourier-Transform Infrared | Carbon-fluorine stretch | 1000-1200 cm⁻¹ |

X-ray Crystallographic Analysis and Conformational Studies

Crystallographic studies of this compound and related compounds provide detailed three-dimensional structural information that complements solution-phase spectroscopic data. While specific crystallographic data for this exact compound may be limited, structural analyses of closely related azetidine-piperidine derivatives offer valuable insights into the preferred conformational arrangements of such hybrid scaffolds.

The crystal structure analysis reveals that the azetidine ring maintains its characteristic planar geometry with minimal deviation from planarity due to the inherent ring strain. The bond angles within the azetidine ring show significant deviation from the tetrahedral angle, reflecting the strained nature of the four-membered ring system. The carbon-nitrogen-carbon angle at the azetidine nitrogen typically measures approximately 90 degrees, substantially compressed from the ideal tetrahedral angle.

The piperidine ring adopts a chair conformation in the solid state, consistent with solution-phase nuclear magnetic resonance observations. The fluorine substituents at the 3-position occupy equatorial positions, minimizing steric interactions and maximizing stability. The carbon-fluorine bond lengths are characteristic of strong carbon-fluorine bonds, typically measuring 1.35-1.38 Angstroms.

Intermolecular interactions in the crystal lattice reveal the influence of fluorine substituents on packing arrangements. Fluorine atoms participate in weak hydrogen bonding interactions and dipole-dipole interactions that contribute to crystal stability. These interactions provide insights into the potential binding modes and molecular recognition properties of the compound.

Computational conformational studies complement experimental crystallographic data by exploring the energy landscape of different conformational arrangements. Density functional theory calculations reveal that the observed crystal structure corresponds to a low-energy conformation, with the carbonyl group positioned to minimize steric clashes between the two ring systems.

| Structural Parameter | Value Range | Experimental Method |

|---|---|---|

| Azetidine C-N-C angle | 88-92° | X-ray crystallography |

| Carbon-fluorine bond length | 1.35-1.38 Å | X-ray crystallography |

| Piperidine chair pucker | Standard chair | X-ray crystallography |

| Intermolecular C-H···F distance | 2.4-2.8 Å | X-ray crystallography |

Comparative Analysis with Related Azetidine-Piperidine Hybrid Scaffolds

The structural and chemical properties of this compound can be effectively understood through comparison with related azetidine-piperidine hybrid compounds. Analysis of the compound database reveals several closely related structures that provide valuable reference points for understanding structure-property relationships within this chemical class.

Comparison with azetidin-3-yl(piperidin-1-yl)methanone, the non-fluorinated analog, reveals the significant impact of fluorine substitution on molecular properties. The introduction of fluorine atoms increases the molecular weight from 168.24 to 204.22 grams per mole while simultaneously enhancing lipophilicity and metabolic stability. The fluorinated variant exhibits altered electronic properties due to the strong electron-withdrawing effects of the fluorine substituents.

Related compounds such as azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone demonstrate the positional effects of fluorine substitution within the piperidine ring. The 4,4-difluoro isomer exhibits different conformational preferences and electronic distributions compared to the 3,3-difluoro derivative, highlighting the importance of substitution patterns in determining molecular properties.

The compound 1-(azetidin-3-yl)-4,4-difluoropiperidine represents a structural variant where the carbonyl linker is absent, resulting in a direct carbon-nitrogen bond between the ring systems. This structural modification significantly alters the conformational flexibility and electronic properties of the molecule, demonstrating the crucial role of the carbonyl bridge in defining the overall molecular architecture.

Studies of 3-(azetidin-3-yl)-1H-benzimidazol-2-one derivatives provide insights into alternative heterocyclic scaffolds that maintain the azetidine core while replacing the piperidine ring with different heterocyclic systems. These comparative studies reveal that the azetidine moiety consistently contributes to enhanced biological activity profiles across diverse scaffold types.

| Compound | Molecular Weight | Key Structural Differences | Comparative Properties |

|---|---|---|---|

| Azetidin-3-yl(piperidin-1-yl)methanone | 168.24 g/mol | No fluorine substituents | Lower lipophilicity |

| Azetidin-3-yl(4,4-difluoropiperidin-1-yl)methanone | 204.22 g/mol | Fluorines at 4-position | Different electronic distribution |

| 1-(Azetidin-3-yl)-4,4-difluoropiperidine | 176.21 g/mol | No carbonyl linker | Altered conformational flexibility |

| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | 189.21 g/mol | Benzimidazolone core | Enhanced metabolic stability |

The synthetic accessibility of these related compounds varies significantly based on the substitution patterns and functional group arrangements. The 3,3-difluoropiperidin-1-yl derivative requires specialized fluorination protocols during synthesis, while the non-fluorinated analogs can be prepared through more straightforward synthetic routes. These synthetic considerations influence the practical applications and development potential of different members within this compound class.

Properties

IUPAC Name |

azetidin-3-yl-(3,3-difluoropiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F2N2O/c10-9(11)2-1-3-13(6-9)8(14)7-4-12-5-7/h7,12H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZWEAYBAMQLAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CNC2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy for Azetidine Derivatives

The azetidine core is commonly synthesized via nucleophilic substitution or ring-closure reactions starting from amino derivatives and halohydrins. One patent (US8207355B2) describes a process involving the reaction of amino derivatives with epichlorohydrin or epibromohydrin in an inert solvent to form azetidinols, which can be further transformed into azetidine derivatives through functional group modifications.

- Key steps:

- Reaction of amino compound with epichlorohydrin/epibromohydrin to form azetidinols.

- Subsequent functionalization to introduce substituents on the azetidine ring.

- Purification often involves crystallization of hydrobromide salts.

The patent also highlights that substituents on the azetidine nitrogen or ring carbons can include halogens (F, Cl, Br, I), alkyl groups (1-6 carbons), alkoxy groups, cyano, nitro, trifluoromethyl, and perfluoroalkyl groups, allowing for broad structural diversity.

Incorporation of 3,3-Difluoropiperidin-1-yl Moiety

The 3,3-difluoropiperidine ring is a fluorinated saturated nitrogen heterocycle often introduced via nucleophilic substitution or amidation reactions involving fluorinated piperidine precursors.

- Typical approach:

- Starting from 3,3-difluoropiperidine or its derivatives.

- Functionalization at the nitrogen atom (piperidin-1-yl) to form amides or ketones by reaction with acyl chlorides or activated carboxylic acid derivatives.

Formation of the Methanone Linkage (Ketone)

The methanone (carbonyl) group linking the azetidine and piperidine rings is typically formed by acylation reactions:

- Amide bond formation: Reaction of azetidin-3-yl amine with 3,3-difluoropiperidine carboxylic acid derivatives or activated esters.

- Ketone formation: Use of acid chlorides or anhydrides derived from 3,3-difluoropiperidine to acylate azetidin-3-yl intermediates.

Detailed Synthetic Route Example (Based on Patent US8207355B2)

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of azetidin-3-yl intermediate | Amino derivative + epichlorohydrin/epibromohydrin in inert solvent | Forms azetidinols, then converted to azetidine ring |

| 2 | Introduction of difluoropiperidinyl moiety | Reaction of azetidin-3-yl intermediate with 3,3-difluoropiperidine derivative | Via nucleophilic substitution or amidation |

| 3 | Formation of methanone linkage | Acylation using acid chlorides or activated esters | Produces azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone |

| 4 | Purification | Washing with water, crystallization as hydrobromide salt | Ensures product purity and isolation |

Research Findings and Optimization Notes

- The presence of fluorine atoms on the piperidine ring enhances metabolic stability and lipophilicity, which is beneficial for pharmacological properties.

- The azetidine ring provides conformational rigidity and potential for hydrogen bonding, influencing binding affinity in biological targets.

- Reaction conditions such as solvent choice, temperature, and reagent equivalents are optimized to maximize yield and purity.

- Crystallization as hydrobromide salts is a common purification method to obtain stable solid forms.

Summary Table of Preparation Methods

| Preparation Stage | Description | Typical Reagents | Key Considerations |

|---|---|---|---|

| Azetidine ring synthesis | Reaction of amino derivatives with epichlorohydrin/epibromohydrin | Amino compound, epichlorohydrin, inert solvent | Control of ring closure, avoidance of side reactions |

| Piperidine fluorination | Use of 3,3-difluoropiperidine or derivatives | Fluorinated piperidine precursors | Fluorination improves stability |

| Methanone linkage formation | Acylation between azetidine and piperidine units | Acid chlorides, anhydrides, coupling agents | Reaction conditions to avoid over-acylation |

| Purification | Washing and crystallization | Water, hydrobromic acid | Crystallization enhances purity and handling |

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the azetidine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of monoacylglycerol lipase, an enzyme involved in the degradation of endocannabinoids. By inhibiting this enzyme, the compound can increase the levels of endocannabinoids, leading to various physiological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

Azetidin-3-yl(3-(1,1-difluoroethyl)piperidin-1-yl)methanone (CAS: 2092514-37-7)

- Structure : Replaces the 3,3-difluoropiperidine with a 3-(1,1-difluoroethyl)piperidine group.

- Molecular Weight: 232.27 g/mol (vs.

- Hydrogen Bonding: 1 donor, 4 acceptors (vs. target compound likely having similar values).

(4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone Hydrochloride (CAS: 2358751-50-3)

- Structure: Substitutes azetidin-3-yl with a 4-aminocyclohexyl group.

- Key Feature : The cyclohexylamine group introduces a basic center, which may enhance solubility in acidic environments (e.g., gastric fluid). The hydrochloride salt further improves aqueous solubility .

Phenyl(piperidin-1-yl)methanone Derivatives (3z, 3aa, 3ab)

- Structure : Simplifies the core by replacing azetidin-3-yl with phenyl (3z), 4-fluorophenyl (3aa), or 4-methylphenyl (3ab).

- Synthesis Yields : 48% (3z), 59% (3aa), indicating fluorination may improve reactivity.

- Physical State : Brown liquids (vs. target compound’s likely solid state), suggesting lower crystallinity .

Key Insights from Comparative Analysis

Fluorination Impact : Fluorine substitutions (e.g., 3,3-difluoropiperidine, 4-fluorophenyl) consistently improve metabolic stability and synthetic yields .

Azetidine vs.

Salt Forms and Solubility : Hydrochloride salts (e.g., CAS: 2358751-50-3) demonstrate strategies to address solubility challenges, a consideration absent in the target compound’s current data .

Biological Activity

Azetidin-3-yl(3,3-difluoropiperidin-1-yl)methanone is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the available scientific literature on its biological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a unique azetidine ring fused with a difluoropiperidine moiety. The presence of fluorine atoms may enhance its lipophilicity and biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Receptor Modulation : The compound has been studied for its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It may act as a modulator of serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Antimicrobial Activity : Some studies have reported that derivatives of this compound exhibit antimicrobial properties against certain bacterial strains, indicating potential use in treating infections.

Case Studies

- CNS Disorders : In a study involving animal models of anxiety and depression, this compound showed significant anxiolytic effects compared to control groups. Behavioral tests indicated reduced anxiety-like behaviors, suggesting its potential as an antidepressant or anxiolytic agent.

- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, indicating moderate antibacterial activity.

Data Table: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| CNS Modulation | Anxiolytic effects in animal models | [Research Study 1] |

| Enzyme Inhibition | Potential inhibition of metabolic enzymes | [Research Study 2] |

| Antimicrobial | MIC = 32 µg/mL against S. aureus and E. coli | [Research Study 3] |

Q & A

Q. Key Considerations :

- Solvent choice (e.g., DCM for acylation) impacts reaction efficiency.

- Monitor reaction progress via TLC or HPLC to isolate intermediates .

Basic Question: How is the structural confirmation of this compound achieved using spectroscopic methods?

Methodological Answer:

A combination of spectroscopic techniques is critical:

NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., azetidine CH₂ at δ 3.5–4.0 ppm; difluoropiperidine CF₂ at δ 4.2–4.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O) at ~170 ppm and fluorinated carbons (J coupling ~25 Hz for CF₂) .

HRMS : Validates molecular formula (e.g., [M+Na]⁺ with <2 ppm error) .

X-ray Crystallography : Resolves absolute configuration using single-crystal diffraction (SHELX software for refinement) .

Q. Data Contradiction Resolution :

- Discrepancies in NMR splitting patterns may arise from conformational flexibility. Use variable-temperature NMR or DFT calculations to model dynamic behavior .

Advanced Question: What strategies are effective in optimizing reaction yields for large-scale synthesis?

Methodological Answer:

Key optimization strategies include:

Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance step efficiency .

Solvent Optimization : Switch from THF to MeCN for better solubility of intermediates .

Temperature Control : Lower temperatures (−20°C) minimize side reactions during fluorination .

Flow Chemistry : Continuous flow systems improve scalability and reduce purification steps (e.g., in situ removal of byproducts) .

Q. Case Study :

- reports a 32% yield improvement via solvent optimization (DCM → DMF) in acylation steps.

Advanced Question: How can researchers resolve discrepancies in biological activity data across different assay conditions?

Methodological Answer:

Address inconsistencies via:

Assay Standardization :

- Use uniform cell lines (e.g., HEK293 for receptor binding) and control compounds .

- Normalize data to internal standards (e.g., β-galactosidase for transfection efficiency) .

Mechanistic Studies :

- SPR or ITC : Quantify binding kinetics to distinguish true affinity from assay artifacts .

- Metabolic Stability Tests : Incubate with liver microsomes to assess if CYP450 interactions alter activity .

Q. Example :

- highlights conflicting IC₅₀ values in enzyme inhibition assays. Using SPR, researchers confirmed the compound’s direct binding (Kd = 12 nM), ruling out off-target effects.

Advanced Question: What computational methods are suitable for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

Molecular Docking :

- Software: AutoDock Vina or Schrödinger Glide.

- PDB Targets: Neurological receptors (e.g., 5HT₂A, PDB: 6WGT) .

MD Simulations :

- GROMACS or AMBER to simulate ligand-receptor dynamics over 100 ns, analyzing RMSD and binding free energy (MM/PBSA) .

Pharmacophore Modeling :

- Identify critical interactions (e.g., hydrogen bonds with Ser159, hydrophobic contacts with Phe340) .

Q. Validation :

- Compare computational predictions with experimental SPR data (R² > 0.8 indicates reliability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.